Cas no 2835-98-5 (2-Amino-5-methylphenol)

2-Amino-5-methylphenol 化学的及び物理的性質
名前と識別子
-
- 2-Amino-5-methylphenol
- 6-amino-meta-cresol
- 6-Amino-m-cresol
- 2-amino-1-hydroxy-5-methyl-benzene
- 2-amino-5-methyl-phenol
- 2-Hydroxy-4-methylaniline
- 2-Hydroxy-p-toluidine
- 3-methyl-6-aminophenol
- 4-Amino-3-hydroxytoluene
- 4-methyl-1-amino-2-hydroxybenzene
- 5-methyl-2-aminophenol
- 6-amino-3-methyl-phenol
- EINECS 220-620-7
- Phenol,2-amino-5-methyl
- Phenol, 2-amino-5-methyl-
- 6-AMINO-3-CRESOL
- QCG4ES2A26
- HCPJEHJGFKWRFM-UHFFFAOYSA-N
- NSC322874
- Cetilistat Impurity 4
- m-Cresol, 6-amino-
- PubChem11254
- 6-Amino-3-methylphenol
- 2-Amino-5-methyl phenol
- 2-hydroxy-4-methyl aniline
- 2-hydroxy 4-methyl aniline
- 2-hydroxy-4-methyl-aniline
- 2A5MP
- SCHE
- CS-W013539
- SCHEMBL33821
- DB-020478
- 2-Amino-5-methylphenol, 98%
- NSC 322874
- 2-Amino-5-methylphenol, purum, >=97.0% (NT/TLC)
- Z104483986
- DTXCID60105085
- Q27287198
- O10653
- BBL002991
- doi:10.14272/HCPJEHJGFKWRFM-UHFFFAOYSA-N.1
- 6-AMINO-M-CRESOL [INCI]
- SY018794
- Oprea1_628116
- BIDD:GT0077
- AKOS000120833
- W-107049
- UNII-QCG4ES2A26
- NSC-322874
- NCGC00332263-01
- BP-12759
- STK378547
- DS-18142
- NS00013354
- EN300-20860
- 2835-98-5
- CCRIS 8309
- A0919
- KUC106689N
- KSC-11-207-2
- AB01274036-03
- AB00890
- DTXSID20182594
- MFCD00007693
-
- MDL: MFCD00043922
- インチ: 1S/C7H9NO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,8H2,1H3
- InChIKey: HCPJEHJGFKWRFM-UHFFFAOYSA-N
- ほほえんだ: O([H])C1C([H])=C(C([H])([H])[H])C([H])=C([H])C=1N([H])[H]
- BRN: 386144
計算された属性
- せいみつぶんしりょう: 123.06800
- どういたいしつりょう: 123.068
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 94.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 15
- トポロジー分子極性表面積: 46.2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.0877 (rough estimate)
- ゆうかいてん: 159-162 °C (lit.)
- ふってん: 241.4°C at 760 mmHg
- フラッシュポイント: 99.8 ºC
- 屈折率: 1.5380 (estimate)
- すいようせい: 解体
- PSA: 46.25000
- LogP: 1.86400
- ようかいせい: 水に溶ける
- かんど: 空気に敏感である
2-Amino-5-methylphenol セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S37/39
- RTECS番号:SJ6090000
-
危険物標識:
- セキュリティ用語:S26;S37/39
- リスク用語:R36/37/38
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C
2-Amino-5-methylphenol 税関データ
- 税関コード:2907121100
- 税関データ:
中国税関コード:
2922299090概要:
2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
2-Amino-5-methylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20860-5.0g |
2-amino-5-methylphenol |
2835-98-5 | 95% | 5.0g |
$29.0 | 2023-02-14 | |
Enamine | EN300-20860-0.05g |
2-amino-5-methylphenol |
2835-98-5 | 95% | 0.05g |
$19.0 | 2023-09-16 | |
Chemenu | CM116995-500g |
2-Amino-5-methylphenol |
2835-98-5 | 95%+ | 500g |
$417 | 2024-07-28 | |
Chemenu | CM116995-100g |
2-Amino-5-methylphenol |
2835-98-5 | 95%+ | 100g |
$83 | 2024-07-28 | |
Ambeed | A177881-100g |
2-Amino-5-methylphenol |
2835-98-5 | 98% | 100g |
$70.0 | 2025-02-25 | |
TRC | A898108-1g |
2-Amino-5-methylphenol |
2835-98-5 | 1g |
$ 64.00 | 2023-04-19 | ||
Alichem | A014004108-500mg |
2-Amino-5-methylphenol |
2835-98-5 | 97% | 500mg |
$847.60 | 2023-09-02 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 144916-50G |
2-Amino-5-methylphenol |
2835-98-5 | 98% | 50G |
¥1171.34 | 2022-02-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A54670-5g |
2-Amino-5-methylphenol |
2835-98-5 | 98% | 5g |
¥27.0 | 2023-09-08 | |
eNovation Chemicals LLC | D555278-10g |
2-AMino-5-Methylphenol |
2835-98-5 | 97% | 10g |
$240 | 2024-05-24 |
2-Amino-5-methylphenol サプライヤー
2-Amino-5-methylphenol 関連文献
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Ahmad Shaabani,Zeinab Hezarkhani,Elham Badali RSC Adv. 2015 5 91966
-
2. Synthesis and biological evaluation of triazole based uracil derivatives as novel DPP-4 inhibitorsQing Li,Li Han,Bin Zhang,Jinpei Zhou,Huibin Zhang Org. Biomol. Chem. 2016 14 9598
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3. Nuclear magnetic resonance studies of complexes of aluminium(III), gallium(III), and indium(III) with disulphonated 2,2′-dihydroxyazobenzene ligands in aqueous solutionDennis F. Evans,Nobuhiko Iki J. Chem. Soc. Dalton Trans. 1990 3773
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Jinli Zhang,Ling Chen,Yibo Dong,Jinchen Yang,Yangjie Wu Org. Biomol. Chem. 2020 18 7425
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Guangyu Zhang,Jiaxi Xu New J. Chem. 2022 46 9322
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Sudhir Lima,Atanu Banerjee,Monalisa Mohanty,Gurunath Sahu,Chahat Kausar,Samir Kumar Patra,Eugenio Garribba,Werner Kaminsky,Rupam Dinda New J. Chem. 2019 43 17711
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8. CCLXXIII.—Nitrosation of phenols. Part III. Nitrosation of 4-halogeno-o- and -m-cresols and oximation of the 4-halogeno-2 : 5-toluquinonesHerbert Henry Hodgson,Francis Harry Moore J. Chem. Soc. 1926 129 2036
-
Narayan Ch. Jana,Paula Brand?o,Anangamohan Panja New J. Chem. 2020 44 11527
-
10. Hydrogen-bond-supported dimeric boron complexes of potentially tetradentate β-diketiminate ligandsStephanie M. Barbon,Viktor N. Staroverov,Paul D. Boyle,Joe B. Gilroy Dalton Trans. 2014 43 240
2-Amino-5-methylphenolに関する追加情報
Introduction to 2-Amino-5-methylphenol (CAS No. 2835-98-5)
2-Amino-5-methylphenol, with the chemical formula C₇H₈NO, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, identified by its CAS number 2835-98-5, has garnered attention due to its versatile applications in the synthesis of various bioactive molecules. Its structural features, including an amino group and a methyl-substituted phenolic ring, make it a valuable precursor for the development of pharmaceuticals, agrochemicals, and specialty chemicals.
The compound is primarily utilized as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical transformations, such as condensation, oxidation, and substitution reactions, makes it indispensable in synthetic chemistry. In recent years, the demand for 2-Amino-5-methylphenol has increased due to its role in the development of novel therapeutic agents.
One of the most notable applications of 2-Amino-5-methylphenol is in the pharmaceutical industry. It serves as a key intermediate in the synthesis of drugs targeting various diseases. For instance, derivatives of this compound have been explored for their potential in treating neurological disorders, infectious diseases, and inflammatory conditions. The presence of both an amino and a hydroxyl group allows for further functionalization, enabling the creation of diverse pharmacophores.
Recent research has highlighted the significance of 2-Amino-5-methylphenol in medicinal chemistry. A study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of novel antimicrobial agents. The researchers found that modifications to the phenolic ring and amino group could enhance the efficacy of these compounds against resistant bacterial strains. This finding underscores the importance of 2-Amino-5-methylphenol as a scaffold for drug discovery.
In addition to pharmaceutical applications, 2-Amino-5-methylphenol has been investigated for its role in materials science. Its ability to form coordination complexes with metal ions has led to its use in catalysis and as a ligand in various chemical reactions. These complexes have shown promise in catalyzing cross-coupling reactions, which are essential in organic synthesis.
The synthesis of 2-Amino-5-methylphenol typically involves the methylation and amination of phenol derivatives. Advanced synthetic methodologies have been developed to improve yield and purity, making it more accessible for industrial applications. Techniques such as catalytic hydrogenation and enzymatic transformations have been employed to enhance the efficiency of its production.
The safety profile of 2-Amino-5-methylphenol is another critical aspect that has been extensively studied. While it is not classified as a hazardous substance under standard regulations, proper handling procedures must be followed to ensure workplace safety. Studies have evaluated its toxicity and environmental impact, providing guidelines for its safe use and disposal.
Future research directions for 2-Amino-5-methylphenol include exploring its potential in green chemistry initiatives. Efforts are underway to develop sustainable synthetic routes that minimize waste and energy consumption. Additionally, investigating its role in photodynamic therapy and other advanced medical applications is an area of growing interest.
The versatility of 2-Amino-5-methylphenol makes it a cornerstone in modern chemical synthesis. Its contributions to pharmaceuticals, materials science, and industrial chemistry underscore its importance as a chemical intermediate. As research continues to uncover new applications, the significance of this compound is expected to grow further.
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